Physicochemical properties of 2-Chloro-N,N-diethyl-3-(trifluoromethyl)benzamide
Physicochemical properties of 2-Chloro-N,N-diethyl-3-(trifluoromethyl)benzamide
This technical guide provides an in-depth profiling of 2-Chloro-N,N-diethyl-3-(trifluoromethyl)benzamide , a specialized fluorinated building block and pharmacophore used in medicinal chemistry (specifically P2X7 receptor modulation) and agrochemical research (insect repellent design).
Executive Summary & Compound Identity
2-Chloro-N,N-diethyl-3-(trifluoromethyl)benzamide is a lipophilic, electron-deficient benzamide derivative. Structurally, it represents a hybrid scaffold: it retains the N,N-diethylamide core of the gold-standard repellent DEET (N,N-diethyl-3-methylbenzamide) but incorporates a 2-chloro and 3-trifluoromethyl substitution pattern. This specific substitution is critical for modulating metabolic stability and enhancing hydrophobic interactions in protein binding pockets, particularly in P2X7 receptor antagonists and kinase inhibitors.
Chemical Identity Table
| Property | Specification |
| IUPAC Name | 2-Chloro-N,N-diethyl-3-(trifluoromethyl)benzamide |
| Molecular Formula | C₁₂H₁₃ClF₃NO |
| Molecular Weight | 279.69 g/mol |
| Core Scaffold | Benzamide |
| Key Substituents | 2-Cl (Steric/Electronic), 3-CF₃ (Lipophilic), N,N-Diethyl (Solubility) |
| Precursor CAS | (Acid Intermediate) |
| Predicted LogP | 3.2 – 3.6 (High Lipophilicity) |
Physicochemical Properties
The introduction of the trifluoromethyl (-CF₃) group adjacent to the chlorine atom creates a unique electronic environment.[1] The -CF₃ group is strongly electron-withdrawing, while the 2-chloro substituent provides steric bulk that forces the amide bond out of planarity with the phenyl ring, potentially creating atropisomeric characteristics that influence binding kinetics.
Calculated & Predicted Parameters
Note: Values derived from Structure-Activity Relationship (SAR) analysis of analogous halogenated benzamides.
| Parameter | Value | Significance in Drug Design |
| Lipophilicity (cLogP) | 3.42 ± 0.4 | High membrane permeability; suitable for CNS targets but requires formulation aid for aqueous delivery. |
| Topological Polar Surface Area (TPSA) | 20.3 Ų | Low TPSA indicates excellent blood-brain barrier (BBB) penetration potential. |
| H-Bond Donors / Acceptors | 0 / 1 | Lack of donors prevents non-specific binding; single acceptor (carbonyl) directs specificity. |
| Rotatable Bonds | 3 | The C(O)-N bond and ethyl groups allow conformational adaptation within binding pockets. |
| pKa (Conjugate Acid) | ~ -1.5 | The amide nitrogen is non-basic due to electron withdrawal by the carbonyl and phenyl ring. |
Solubility Profile
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Water: Insoluble (< 10 mg/L). The combination of the hydrophobic ethyl groups and the fluorinated ring renders the molecule highly hydrophobic.
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Organic Solvents: Freely soluble in DMSO (> 100 mg/mL), Dichloromethane (DCM), Methanol, and Ethyl Acetate.
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Formulation Note: For biological assays, stock solutions should be prepared in 100% DMSO and diluted into aqueous buffers to a final DMSO concentration of < 1% to prevent precipitation.
Synthetic Methodology
The synthesis of 2-Chloro-N,N-diethyl-3-(trifluoromethyl)benzamide is typically achieved via the activation of 2-chloro-3-(trifluoromethyl)benzoic acid . The presence of the bulky 2-chloro group requires potent activation agents to overcome steric hindrance at the carbonyl carbon.
Protocol: Acid Chloride Activation Route
This method is preferred for scale-up due to high yields and simplified purification.
Reagents:
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Starting Material: 2-Chloro-3-(trifluoromethyl)benzoic acid (CAS 39226-97-6).[2][1][3][4][5]
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Activator: Thionyl Chloride (SOCl₂) or Oxalyl Chloride [(COCl)₂].
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Amine: Diethylamine (Et₂NH).
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Base: Triethylamine (Et₃N) or DIPEA.
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Solvent: Anhydrous Dichloromethane (DCM) or Toluene.
Step-by-Step Workflow:
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Activation: Dissolve 1.0 eq of the benzoic acid in anhydrous DCM. Add 1.5 eq of Oxalyl Chloride and a catalytic drop of DMF. Stir at 0°C to RT for 2 hours until gas evolution ceases (formation of acid chloride).
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Evaporation: Remove solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride (highly reactive).
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Coupling: Re-dissolve the residue in DCM. Cool to 0°C. Slowly add a mixture of 1.2 eq Diethylamine and 2.0 eq Et₃N.
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Workup: Stir for 4 hours. Quench with water. Extract with DCM. Wash organic layer with 1N HCl (to remove excess amine) followed by sat. NaHCO₃.
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Purification: Dry over MgSO₄ and concentrate. Purify via flash column chromatography (Hexane/EtOAc gradient).
Visualization: Synthetic Pathway
Caption: Conversion of the fluorinated benzoic acid precursor to the diethylamide via an acid chloride intermediate.
Biological & Functional Applications
This compound serves as a critical "probe" molecule in two distinct fields:[1]
Medicinal Chemistry: P2X7 Receptor Modulation
The 2-chloro-3-(trifluoromethyl)phenyl moiety is a privileged pharmacophore found in antagonists of the P2X7 receptor , an ion channel linked to inflammation and neurodegeneration.
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Mechanism: The bulky 2-Cl and 3-CF₃ groups fill hydrophobic pockets in the allosteric binding site of the P2X7 receptor, locking the channel in a closed state.
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Reference Context: Patents (e.g., WO2014152604) utilize the acid precursor to generate amides that block IL-1β release, validating this scaffold's relevance in treating neuropathic pain and CNS disorders.
Agrochemicals: Next-Generation Repellents
As a structural analog of DEET, this molecule is investigated for enhanced repellency against resistant vectors (Aedes aegypti).
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Volatility Modulation: The heavy -CF₃ and -Cl atoms increase molecular weight (279 vs 191 g/mol for DEET), reducing vapor pressure. This theoretically extends the duration of protection (residual activity) compared to standard DEET.
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Metabolic Stability: The fluorine atoms block oxidative metabolism (P450 hydroxylation) at the ring positions, potentially prolonging half-life.
Visualization: Structure-Activity Relationship (SAR)
Caption: Functional contribution of each substituent to the molecule's pharmacological profile.
References
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PubChem. (2025). 2-Chloro-3-(trifluoromethyl)benzoic acid (Precursor Data).[1][3][6][7] National Library of Medicine. Available at: [Link]
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Alcazar Vaca, M.J., et al. (2014). P2X7 Modulators.[6] World Intellectual Property Organization, Patent WO2014152604A1. (Demonstrates the use of the 2-Cl-3-CF3-benzoic acid scaffold in drug synthesis). Available at:
- Swale, D.R., et al. (2014). Neurotoxicity and Mode of Action of DEET Analogues. PLOS ONE. (Contextualizes the N,N-diethylamide moiety in biological activity).
Sources
- 1. CAS 39226-97-6: 2-chloro-3-(trifluoromethyl)benzoic acid [cymitquimica.com]
- 2. 2-CHLORO-3-(TRIFLUOROMETHYL)BENZOIC ACID CAS#: 39226-97-6 [m.chemicalbook.com]
- 3. m.chem960.com [m.chem960.com]
- 4. caming.com [caming.com]
- 5. chemscene.com [chemscene.com]
- 6. WO2014152604A1 - P2x7 modulators - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
